molecular formula C19H24N2O5 B248754 1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B248754
M. Wt: 360.4 g/mol
InChI Key: RGRNZTOZTCLVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as FTP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. FTP is a piperazine derivative that has shown promise in treating a variety of conditions, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The exact mechanism of action of FTP is not yet fully understood. However, studies have suggested that FTP may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FTP may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FTP has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, FTP has been shown to have antioxidant effects, meaning that it may help to protect cells from damage caused by free radicals. Additionally, FTP has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using FTP in lab experiments is that it is a synthetic compound, meaning that it can be easily synthesized and purified. Additionally, FTP has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using FTP in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research on FTP. One area of interest is in the development of novel cancer treatments that incorporate FTP. Additionally, further research is needed to fully understand the mechanism of action of FTP, which may lead to the development of new therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of FTP in humans.

Synthesis Methods

FTP can be synthesized using a variety of methods. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde and furoyl chloride in the presence of piperazine. This reaction results in the formation of FTP, which can then be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

FTP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that FTP can inhibit the growth of cancer cells in vitro and in vivo. Additionally, FTP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Other studies have suggested that FTP may have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.

properties

Product Name

1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

furan-2-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H24N2O5/c1-23-16-12-18(25-3)17(24-2)11-14(16)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3

InChI Key

RGRNZTOZTCLVQK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC

Origin of Product

United States

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